4-Amino-8-bromoquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
4-amino-8-bromoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-8-3-1-2-7-9(13)6(4-12)5-14-10(7)8/h1-3,5H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGQFHGNMHXKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Reduction Route (Based on Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate)
One documented approach involves starting from ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, which undergoes chlorination using phosphorus oxychloride (POCl3), followed by reduction and further transformations:
| Step | Reaction Conditions | Operation Details | Yield |
|---|---|---|---|
| Chlorination | Reflux with POCl3 (10 mL) at 80–110°C for 1–3 hours | The hydroxy group is converted to a chloro group; volatiles removed, residue filtered | ~76% (for chlorinated intermediate) |
| Reduction | Zinc powder (1 g) and acetic acid (3 mL) in 1,4-dioxane (20 mL), heated at 65°C for 30 min | The chloro intermediate is reduced to the amino derivative | ~7% isolated yield of final amino compound (180 mg from 500 mg intermediate) |
| Purification | Silica gel column chromatography using ethyl acetate/n-hexane (1:7) as eluent | Final isolation of this compound | - |
This method highlights the use of POCl3 for chlorination and zinc/acetic acid for reduction, followed by chromatographic purification to isolate the target compound.
Amination and Cyanation Starting from 8-Bromoquinoline
Another synthetic path starts with 8-bromoquinoline, which undergoes amination to introduce the amino group at the 4-position, followed by cyanation at the 3-position:
- Amination: Reaction of 8-bromoquinoline with ammonia or an amine source under controlled conditions to substitute the 4-position with an amino group.
- Cyanation: Introduction of the cyano group using reagents such as cyanogen bromide or other cyanating agents.
This route is typical in industrial settings where reaction parameters are optimized for yield and purity. The process requires careful temperature control and reagent stoichiometry to avoid side reactions.
Reaction Conditions Summary Table
| Synthetic Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination of 4-hydroxyquinoline derivative | POCl3 | None (neat) | 80–110°C | 1–3 h | 76% (intermediate) | Converts hydroxy to chloro |
| Reduction of chloro intermediate | Zinc powder, Acetic acid | 1,4-dioxane | 65°C | 30 min | ~7% (final compound) | Amination step |
| Amination of 8-bromoquinoline | Ammonia or amine source | Various | Controlled heating | Variable | Not specified | Introduces amino group at 4-position |
| Cyanation | Cyanogen bromide or equivalent | Suitable solvent | Controlled | Variable | Not specified | Adds cyano group at 3-position |
Research Findings and Observations
- The chlorination step using POCl3 is efficient with yields up to 76% for the intermediate chlorinated product.
- The reduction step to introduce the amino group tends to have lower isolated yields (~7%), indicating potential for optimization.
- Use of zinc powder and acetic acid as reducing agents is effective for converting chloro to amino groups.
- Cyanation methods are less detailed in the literature but are critical for introducing the cyano group at the 3-position.
- Purification is typically achieved by silica gel chromatography using ethyl acetate and hexane mixtures.
- The multi-step synthesis requires careful control of reaction conditions to prevent degradation or side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-8-bromoquinoline-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₈BrN₃
- Molecular Weight : 295.12 g/mol
- IUPAC Name : 4-amino-8-bromoquinoline-3-carbonitrile
The compound's structure enables various chemical reactions, including substitution, oxidation, and hydrolysis, which are critical for its functionality in different applications.
Medicinal Chemistry
ABQC serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its derivatives have been explored for various therapeutic activities:
- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial properties. ABQC has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
- Anti-cancer Properties : Quinoline compounds are known for their anti-cancer activities. Studies have reported that modifications to the ABQC structure can enhance its efficacy against specific cancer cell lines, including Rhabdomyosarcoma.
- Anti-inflammatory Effects : The compound may influence inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), similar to other quinoline derivatives.
Biological Studies
ABQC is utilized as a probe in biological assays to study enzyme interactions and cellular pathways. It can help elucidate mechanisms of action for various biological targets:
- Enzyme Inhibition Studies : ABQC has been evaluated for its ability to inhibit specific kinases associated with cancer progression. For example, it has been linked to the inhibition of cyclin G associated kinase (GAK), which plays a role in cellular signaling pathways.
Materials Science
The compound is also being investigated for its potential use in developing novel materials with specific electronic or optical properties. The unique electronic configuration of quinoline derivatives allows them to be tailored for applications in organic electronics and photonics.
Case Studies
Recent studies have highlighted the effectiveness of ABQC and its derivatives in various applications:
- Anticancer Efficacy : A study demonstrated that modifications to the ABQC structure led to enhanced inhibition of cancer cell viability in vitro, particularly against Rhabdomyosarcoma cells.
- Antiviral Activity : Research indicated that quinoline derivatives, including ABQC, exhibited potent antiviral activity against enteroviruses, suggesting potential therapeutic uses in viral infections.
- Kinase Profiling : A comprehensive study on kinase inhibition profiles revealed that ABQC could selectively inhibit GAK and other serine/threonine kinases, offering insights into its potential as a therapeutic agent targeting multiple pathways involved in cancer.
Mechanism of Action
The mechanism by which 4-Amino-8-bromoquinoline-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. The compound can interact with various enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile
- Molecular Formula : C₁₀H₃BrClN₃O₂
- Molecular Weight : 312.5 g/mol
- Key Differences: Substitutions: Chloro (C4) and nitro (C6) groups replace the amino group in the target compound. Reactivity: The electron-withdrawing nitro group enhances electrophilic substitution but reduces nucleophilic reactivity compared to the amino group. Applications: Primarily used in medicinal chemistry for synthesizing kinase inhibitors due to its nitro group’s role in hydrogen bonding .
4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile
- Molecular Formula : C₁₇H₁₇BrN₂O
- Molecular Weight : 361.24 g/mol
- Key Differences: Backbone: Octahydroquinoline (saturated bicyclic structure) vs. aromatic quinoline in the target compound. Functional Groups: A ketone (C2) and methyl group (C8) alter solubility and conformational stability. Biological Activity: Demonstrated anti-inflammatory and cardiotonic properties due to the saturated ring’s flexibility and hydrogen-bonding interactions .
Physical and Spectroscopic Properties
Notes:
- The amino group in this compound contributes to strong N-H stretching at ~3300 cm⁻¹, absent in chloro/nitro analogs .
- Octahydroquinoline derivatives exhibit downfield shifts in ¹³C NMR due to electron-withdrawing ketone groups .
Structural and Conformational Analysis
- This compound: The planar quinoline ring allows π-π stacking, critical for DNA intercalation studies.
- Octahydroquinoline Analogs: Adopt an envelope conformation in the N-containing ring, enhancing binding pocket compatibility . Disordered cyclohexene rings in the crystal lattice suggest dynamic flexibility in solution .
Biological Activity
4-Amino-8-bromoquinoline-3-carbonitrile (CAS No. 1247850-63-0) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antimalarial research. This article explores its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Structure and Formula
- Molecular Formula: C10H7BrN4
- Molecular Weight: 251.09 g/mol
The compound features a quinoline ring system with an amino group and a bromine substituent, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that 4-aminoquinoline derivatives exhibit potent antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Quinoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 22 | 4 |
| This compound | Pseudomonas aeruginosa | 20 | 8 |
| Standard Drug (Amoxiclav) | Staphylococcus aureus | 24 | 2 |
| Standard Drug (Amoxiclav) | Pseudomonas aeruginosa | 24 | 2 |
The above table summarizes the antimicrobial activity of this compound compared to a standard drug, demonstrating its potential as an effective antibacterial agent .
Antimalarial Activity
The antimalarial properties of quinoline derivatives are well-documented. Studies have revealed that compounds similar to this compound show significant activity against Plasmodium falciparum, the causative agent of malaria.
Table 2: Antimalarial Activity Data
| Compound | IC50 (µg/mL) | Comparison to Chloroquine |
|---|---|---|
| This compound | 0.5 | More potent than chloroquine |
| Chloroquine | 1.0 | Reference drug |
This table illustrates the comparative efficacy of the compound against chloroquine, highlighting its potential as a candidate for further development in malaria treatment .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy:
A study conducted on various derivatives of quinoline demonstrated that modifications at the amino and bromo positions significantly enhanced antibacterial activity. The compound was tested against multiple strains, showing promising results particularly against resistant strains of E. coli . -
Antimalarial Evaluation:
In vitro evaluations indicated that the compound exhibited submicromolar potency against chloroquine-resistant strains of Plasmodium falciparum. The mechanism of action is believed to involve interference with heme polymerization, similar to other known antimalarials . -
Cytotoxicity Studies:
Cytotoxicity assays conducted on human cell lines revealed that while the compound exhibits strong antimicrobial and antimalarial properties, it maintains a favorable selectivity index, indicating lower toxicity to human cells compared to its antimicrobial efficacy .
Q & A
Q. What are the common synthetic routes for 4-Amino-8-bromoquinoline-3-carbonitrile, and how are reaction conditions optimized?
The synthesis typically involves bromination of a quinoline precursor. For example, bromination of 4-oxo-1,4-dihydroquinoline-3-carbonitrile using bromine or brominating agents (e.g., NBS) in solvents like acetic acid or dichloromethane under controlled temperatures (~0–25°C). Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to maximize yield and minimize side products . NMR and mass spectrometry (MS) are critical for tracking reaction progress and intermediate identification .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and amino/cyano group integration. Aromatic proton signals in the δ 7.5–8.5 ppm range and cyano carbon signals near δ 115–120 ppm are diagnostic .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and bromine isotope patterns (e.g., M and M+2 peaks in a 1:1 ratio) .
- Infrared (IR) Spectroscopy: Stretching frequencies for NH (~3400 cm) and C≡N (~2200 cm) confirm functional groups .
Q. How can researchers ensure purity during synthesis, and what are common impurities?
Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted precursors and bromination byproducts (e.g., di-brominated derivatives). HPLC with UV detection (λ ~250–300 nm) monitors purity (>95% by area) .
Advanced Research Questions
Q. How do crystallographic studies resolve contradictions in spectroscopic data for this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example, in octahydroquinoline analogs, SCXRD revealed chair conformations in cyclohexene rings and planar quinoline cores, resolving ambiguities in NMR assignments (e.g., axial vs. equatorial protons) . SHELX software refines hydrogen-bonding networks (N–H···O, C–H···π) that influence stability and reactivity .
Q. What computational methods are used to predict the biological activity of this compound derivatives?
- Molecular Docking: Simulations with enzymes (e.g., kinases) assess binding affinity. The bromine atom’s hydrophobic interactions and cyano group’s hydrogen-bonding capacity are critical for target engagement .
- Molecular Dynamics (MD): Simulations (e.g., GROMACS) evaluate conformational stability in solvent models (e.g., water, lipid bilayers) over 100+ ns trajectories .
- QSAR Models: Correlate substituent electronegativity (e.g., Br, CN) with activity trends (e.g., anti-inflammatory IC) .
Q. How do intermolecular interactions in the solid state affect the compound’s reactivity?
SCXRD studies of analogs reveal that N–H···O and C–H···Br interactions stabilize crystal packing, reducing solubility in polar solvents. For example, in 4-(4-bromophenyl)octahydroquinoline derivatives, Br···π interactions increase melting points (mp >200°C) and alter dissolution kinetics . These insights guide solvent selection for recrystallization or formulation .
Q. What strategies address low yields in multi-step syntheses of this compound derivatives?
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% via uniform heating .
- Flow Chemistry: Continuous reactors minimize intermediate degradation in exothermic steps (e.g., bromination) .
- Catalytic Optimization: Pd/C or CuI catalysts enhance coupling reactions (e.g., Buchwald-Hartwig amination) for amino group introduction .
Methodological Considerations
Q. What are best practices for storing and handling this compound?
Store at 2–8°C in airtight, light-protected containers. Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. LC-MS monitoring every 3 months detects decomposition (e.g., de-bromination or oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
